molecular formula C20H18N4OS B2639656 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide CAS No. 671199-47-6

2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2639656
CAS RN: 671199-47-6
M. Wt: 362.45
InChI Key: DCKITPAIBFTSGF-UHFFFAOYSA-N
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Description

The compound “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]quinolines . These compounds have been studied for their potential as antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution . The specific synthesis process for “this compound” is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of similar compounds, specifically methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, involves reactions that yield amino acid derivatives linked to the triazoloquinoxaline moiety. This synthesis showcases the compound's versatility in chemical modifications and potential for further application development in various fields of research (Fathalla, 2015).

Potential Therapeutic Applications

  • Several studies have evaluated the positive inotropic activities of compounds structurally related to the one you're interested in. These studies involve the measurement of left atrium stroke volume in isolated rabbit heart preparations, indicating research into cardiovascular effects without discussing specific drug usage or side effects (Li et al., 2008); (Zhang et al., 2008).

Anticancer and Antimicrobial Properties

  • Anticancer activity has been a significant area of investigation, with some derivatives designed to meet structural requirements essential for anticancer activity being synthesized and screened against various cancer cell lines. This highlights the compound's potential application in cancer research and therapy (Reddy et al., 2015).

  • The antimicrobial activity of novel triazole derivatives bearing the quinoline ring has also been studied, showcasing the broad spectrum of research applications of these compounds. These studies indicate that the structural analogs of the compound possess significant activity against both bacterial and fungal strains (Yurttaş et al., 2020).

Future Directions

The future directions for research on “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide” and similar compounds could include further exploration of their potential as antiviral and antimicrobial agents , as well as their inhibitory activities toward c-Met/VEGFR-2 kinases .

properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-6-5-8-16(10-13)21-18(25)12-26-20-23-22-19-14(2)11-15-7-3-4-9-17(15)24(19)20/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKITPAIBFTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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